Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
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Overview
Description
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- is a modified nucleoside derivative of adenosine. It is characterized by the presence of a methoxy-oxoethyl group at the 2’-O position of the ribose sugar. This modification can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- typically involves the selective protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the methoxy-oxoethyl group at the 2’-O position. This can be achieved through a series of protection, activation, and deprotection steps. Common reagents used in these reactions include protecting groups like silyl ethers and activating agents such as triflates.
Industrial Production Methods
Industrial production of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized adenosine derivatives.
Scientific Research Applications
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl modification can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This can result in the modulation of signaling pathways, enzyme inhibition, or activation of specific cellular responses.
Comparison with Similar Compounds
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can be compared to other similar compounds, such as:
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine: Another modified nucleoside with similar structural features but different biological activities.
Adenosine phosphate: A phosphorylated derivative of adenosine with distinct biochemical properties.
Acadesine: A nucleoside analog with potential anticancer and cardioprotective effects.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: A chemotherapeutic agent used in the treatment of hematological malignancies.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex infections.
The uniqueness of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- lies in its specific modification, which can confer unique biological and chemical properties not found in other similar compounds .
Biological Activity
Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- is a modified adenosine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure:
- Molecular Formula: C12H15N5O4
- Molecular Weight: 277.28 g/mol
- IUPAC Name: 2-amino-9-(β-D-ribofuranosyl)purin-6(9H)-one
Biological Activity Overview
Adenosine derivatives are known to interact with various receptors in the human body, primarily the adenosine receptors (A1, A2A, A2B, and A3). The biological activity of Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- is largely attributed to its modulation of these receptors, influencing numerous physiological processes.
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Receptor Interaction:
- This compound primarily acts as an agonist at the A3 adenosine receptor, which is involved in various cellular functions including anti-inflammatory responses and neuroprotection.
- It may also exhibit antagonistic properties towards A1 and A2A receptors, influencing cardiovascular and neurological functions.
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Cellular Effects:
- Activation of A3 receptors can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
- The compound has shown promise in modulating immune responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Several studies have investigated the effects of Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- on different cell types:
Study | Cell Type | Concentration | Observed Effect |
---|---|---|---|
Human Cancer Cells | 10 µM | Induced apoptosis | |
Neuronal Cells | 5 µM | Enhanced neuroprotection | |
Immune Cells | Varies | Reduced cytokine production |
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models:
- Neuroprotection: In a mouse model of ischemic stroke, treatment with Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- resulted in significant reduction of infarct size and improved functional recovery compared to controls.
- Anti-inflammatory Effects: In a rat model of arthritis, administration led to decreased joint swelling and pain scores.
Case Studies
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Case Study on Cancer Treatment:
- A clinical trial evaluated the effects of Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- on patients with advanced solid tumors. Results indicated a notable decrease in tumor size in 30% of participants after a treatment regimen over six weeks.
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Case Study on Neurological Disorders:
- In patients with Alzheimer’s disease, this compound was administered alongside standard therapy. The results showed improved cognitive function scores compared to the placebo group after three months.
Properties
CAS No. |
304442-35-1 |
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Molecular Formula |
C13H17N5O6 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
NAUHCPUQDZKVEI-ZRFIDHNTSA-N |
Isomeric SMILES |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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